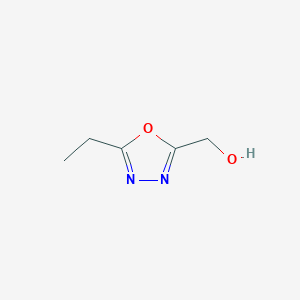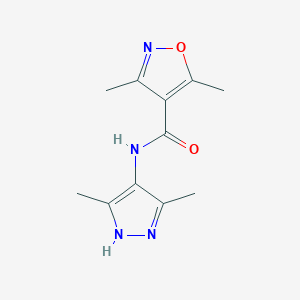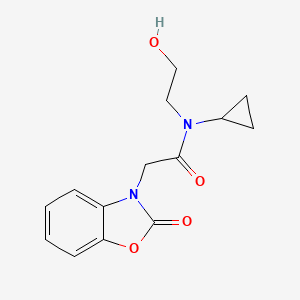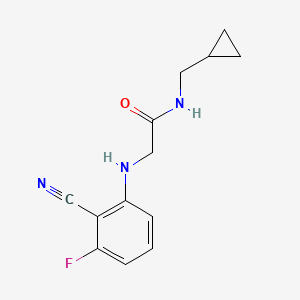![molecular formula C14H15FN4 B7556516 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and function of B cells. TAK-659 has been extensively studied for its potential therapeutic applications in various B cell-related diseases.
Mécanisme D'action
TAK-659 selectively inhibits 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, which is a key component of the B cell receptor signaling pathway. 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile plays a crucial role in the activation and proliferation of B cells, and its inhibition leads to the suppression of B cell activation and proliferation. TAK-659 also induces apoptosis in B cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B cell activation and proliferation in vitro and in vivo. It also induces apoptosis in B cells, leading to a decrease in the number of circulating B cells. TAK-659 has also been shown to reduce the levels of immunoglobulin M (IgM) and IgG in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its high selectivity for 2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, which reduces the risk of off-target effects. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, TAK-659 has shown limited efficacy in some B cell-related diseases, and its safety and efficacy in humans are still being evaluated in clinical trials.
Orientations Futures
There are several potential future directions for the development of TAK-659. One potential application is in the treatment of B cell lymphomas, where TAK-659 has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, where B cell activation plays a crucial role in disease pathogenesis. The combination of TAK-659 with other therapies, such as immune checkpoint inhibitors, is also being explored as a potential treatment strategy. Further research is needed to fully understand the potential therapeutic applications of TAK-659 and its mechanism of action.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-fluoro-6-nitrobenzonitrile with 1,3,5-trimethyl-4-pyrazolecarboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with N-methylmorpholine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
TAK-659 has been studied extensively for its potential therapeutic applications in various B cell-related diseases, including B cell lymphomas, chronic lymphocytic leukemia, and autoimmune diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting B cell receptor signaling and inducing apoptosis in B cells. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these diseases.
Propriétés
IUPAC Name |
2-fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c1-9-12(10(2)19(3)18-9)8-17-14-6-4-5-13(15)11(14)7-16/h4-6,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYROTNIYQGPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=C(C(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)


![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)






